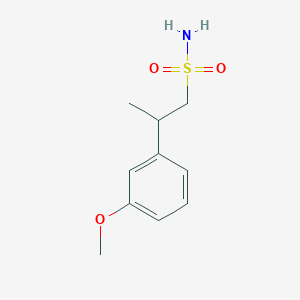

2-(3-Methoxyphenyl)propane-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-8(7-15(11,12)13)9-4-3-5-10(6-9)14-2/h3-6,8H,7H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDHDHDVRISJGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Methoxyphenyl Propane 1 Sulfonamide

Established and Emerging Synthetic Routes to 2-(3-Methoxyphenyl)propane-1-sulfonamide

The synthesis of this sulfonamide is not a trivial single-step reaction but rather a convergent process where different fragments are prepared and then combined. The primary challenge lies in the efficient construction of the sulfonamide group attached to a propane (B168953) chain and the preceding installation of the 3-methoxyphenyl (B12655295) moiety.

Strategies for Constructing the Propane-1-sulfonamide (B152785) Backbone

The formation of a sulfonamide bond (-SO₂-NH-) is a cornerstone of many synthetic procedures in medicinal chemistry. researchgate.net Traditional and modern methods are employed to create the propane-1-sulfonamide backbone.

From Sulfonyl Chlorides : The most conventional and widely practiced method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. rsc.orgnih.gov For an alkyl sulfonamide like the target compound, the corresponding propanesulfonyl chloride would be reacted with an appropriate amine precursor. Aryl sulfonyl chlorides can be prepared through various means, including chlorosulfonylation of aromatic rings or diazotization of anilines, though these are less direct for alkyl sulfonamides. rsc.org

Oxidative Chlorination : A common route to alkyl sulfonyl chlorides is the oxidative chlorination of thiols or related organosulfur compounds. rsc.orgnih.gov This method requires the prior formation of a carbon-sulfur bond.

Catalytic Approaches : Modern synthetic chemistry has introduced catalytic methods to form sulfonamides directly, avoiding the often harsh conditions required for making sulfonyl chlorides. These include transition-metal-catalyzed reactions that can couple aryl halides or boronic acids with a sulfur dioxide source and an amine. acs.orgthieme-connect.com While often focused on aryl sulfonamides, these principles are being extended to more complex structures.

Multi-component Reactions : An attractive but challenging alternative is the direct three-component synthesis of sulfonamides by inserting sulfur dioxide between appropriate carbon and nitrogen fragments. acs.org Such methods aim to construct the molecule in a single, efficient step from readily available starting materials.

Incorporation of the 3-Methoxyphenyl Moiety in Synthetic Pathways

The 3-methoxyphenyl group is a crucial structural element, and its introduction is typically achieved early in the synthetic sequence. A common strategy involves building the carbon skeleton that already contains this moiety.

A key precursor for introducing the 3-methoxyphenylpropane structure is 3-methoxypropiophenone . google.com This ketone serves as a versatile intermediate that can be further functionalized to introduce the amine and sulfonamide groups.

Synthesis of 3-Methoxypropiophenone:

Friedel-Crafts Acylation : This classic method can be used to attach the propionyl group to anisole (B1667542) (methoxybenzene). However, this reaction typically yields a mixture of ortho- and para-isomers, with the para-isomer being the major product, making it inefficient for synthesizing the desired meta-substituted compound.

Grignard Reaction : A more regioselective method involves the reaction of a Grignard reagent derived from m-bromoanisole (3-bromoanisole) with propionitrile. This approach, catalyzed by aluminum chloride, provides 3-methoxypropiophenone in high yield and purity. google.com The reaction between the Grignard reagent and the nitrile, followed by acidic workup, directly yields the desired ketone. google.com Another reported route uses m-methoxybenzaldehyde as a starting material, which reacts with ethylmagnesium bromide and is then oxidized to give 3-methoxypropiophenone. google.com

Once 3-methoxypropiophenone is synthesized, it can be converted into the necessary amine precursor, for example, through reductive amination, before the final sulfonamide group is attached.

Advanced Synthetic Techniques and Reaction Conditions

To meet the demands of pharmaceutical manufacturing, chemists focus on developing advanced synthetic techniques that are not only effective but also efficient and scalable. This includes the use of catalysis and careful optimization of reaction parameters.

Use of Catalytic Methods and Specialized Reagents

The development of catalytic systems has revolutionized sulfonamide synthesis, offering milder conditions and broader substrate scope compared to traditional methods. researchgate.netthieme-connect.com

Copper and Palladium Catalysis : Transition metals like copper and palladium are frequently used to facilitate the formation of the crucial C-N and S-N bonds. acs.orgprinceton.edu Copper-catalyzed methods can be used for the one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate like DABSO. thieme-connect.com Palladium-catalyzed processes allow for the preparation of arylsulfonyl chlorides and sulfonamides from arylboronic acids under mild conditions, showing significant functional group tolerance. nih.gov

Photoredox Catalysis : A novel strategy combines photoredox catalysis with copper catalysis to achieve the direct synthesis of sulfonamides from aryl radical precursors, an amine, and a sulfur dioxide source at room temperature. acs.org This single-step process is notable for its applicability to a wide range of amines, including traditionally less reactive electron-deficient ones. acs.orgthieme-connect.com

Specialized Reagents in Asymmetric Synthesis : For the synthesis of related chiral compounds like Tamsulosin, chiral auxiliaries are indispensable. Ellman's sulfinamide reagent (tert-butanesulfinamide) is a valuable chiral auxiliary used for the asymmetric synthesis of chiral amines from ketones. researchgate.net

| Catalytic System | Description | Key Advantages | Reference |

|---|---|---|---|

| Palladium-Catalysis | Uses Pd catalysts to prepare arylsulfonyl chlorides and sulfonamides from arylboronic acids. | Mild conditions, significant functional group tolerance. | nih.gov |

| Copper-Catalysis | Cu(II)-catalyzed one-step synthesis from (hetero)arylboronic acids, amines, and DABSO. | Wide range of functional group tolerance, compatible with various boronic acids and amines. | thieme-connect.com |

| Synergetic Photoredox and Copper Catalysis | Direct aminosulfonylation involving aryl radical precursors, amines, and a sulfur dioxide source. | Single-step process at room temperature, good functional group compatibility, works with electron-deficient amines. | acs.org |

| Nickel-Catalysis | Photosensitized nickel catalysis for C-N bond formation between sulfonamides and aryl electrophiles. | Highly efficient, broad access to N-aryl and N-heteroaryl sulfonamides. | princeton.edu |

Considerations for Yield Optimization and Process Efficiency

Maximizing yield and ensuring process efficiency are critical for the industrial production of pharmaceutical intermediates.

Process Streamlining : Developing one-pot or telescoped reaction sequences, where intermediates are not isolated, can significantly improve efficiency by reducing steps, solvent usage, and waste generation. rsc.org

Solvent Recovery : For a greener and more cost-effective process, the ability to recover and reuse solvents is an important consideration. The synthesis of the 3-methoxypropiophenone precursor via the Grignard route allows for the recovery of the THF solvent. google.com

Reaction Condition Optimization : Systematic optimization of parameters such as temperature, solvent, catalyst loading, and reaction time is crucial. For instance, in the synthesis of related sulfonamides, coupling agents like T3P (Propylphosphonic anhydride) and HATU have been used to achieve high yields in amide bond formation steps. nih.gov

Stereochemical Control and Resolution in the Synthesis of Related Compounds

While this compound itself is achiral, it is a direct precursor to the chiral amine intermediate required for the synthesis of (R)-Tamsulosin. nih.govnih.gov Therefore, controlling the stereochemistry at the C2 position of the propane chain is of utmost importance. The various synthetic routes to Tamsulosin are often distinguished by their approach to establishing this chirality. nih.gov

Chiral Resolution : This is a classical and common approach where a racemic mixture of the key amine intermediate is prepared and then the enantiomers are separated.

Diastereomeric Salt Formation : The racemic amine can be reacted with a chiral acid, such as (+)-2,3-dibenzoyl-D-tartaric acid or (1S)-(+)-10-camphorsulfonic acid, to form diastereomeric salts. researchgate.netgoogle.com These salts have different solubilities, allowing one diastereomer to be crystallized and separated, from which the desired enantiomerically pure amine can be liberated. researchgate.net

Chromatographic Separation : Advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases are powerful tools for separating enantiomers on both analytical and preparative scales. nih.gov SFC is often preferred for its higher throughput. nih.gov

Asymmetric Synthesis : These methods aim to create the desired stereocenter selectively, avoiding the need for resolution.

Chiral Auxiliaries : As mentioned, reagents like Ellman's sulfinamide can be condensed with a ketone (e.g., a derivative of 3-methoxypropiophenone) to form a chiral sulfinylketimine. Subsequent stereoselective reduction yields the α-chiral primary amine with good enantiomeric excess. researchgate.net

Chemoenzymatic Methods : Enzymes offer high stereoselectivity under mild conditions. rsc.org Different biocatalytic strategies have been explored for Tamsulosin synthesis:

Kinetic Resolution : Lipases can be used for the kinetic resolution of a racemic amine precursor, although this has met with limited success. rsc.org

Asymmetric Bioreduction : Alcohol dehydrogenases (ADHs) can reduce a ketone precursor to a chiral alcohol with high enantiopurity. The alcohol is then converted to the amine, often via a Mitsunobu reaction or a telescoped approach. rsc.org

Asymmetric Transamination : Transaminases (TAs) can directly convert a ketone precursor into the desired chiral amine in a single step with high yield and enantiomeric excess. rsc.org

| Method | Technique | Description | Reference |

|---|---|---|---|

| Chiral Resolution | Diastereomeric Salt Formation | A racemic amine is reacted with a chiral resolving agent (e.g., dibenzoyl tartaric acid) to form separable diastereomeric salts. | researchgate.netgoogle.com |

| Chiral Chromatography (SFC/HPLC) | Enantiomers are separated on a chiral stationary phase. SFC is noted for higher throughput. | nih.gov | |

| Asymmetric Synthesis | Chiral Auxiliaries | Use of reagents like Ellman's sulfinamide to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary. | researchgate.net |

| Chemoenzymatic Synthesis | Use of enzymes (lipases, ADHs, transaminases) to perform stereoselective transformations, such as the conversion of a ketone to a chiral amine. | rsc.org |

Structural Elucidation and Advanced Characterization of 2 3 Methoxyphenyl Propane 1 Sulfonamide and Analogs

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, allowing for the confirmation of molecular structures through the interaction of matter with electromagnetic radiation. For a molecule like 2-(3-Methoxyphenyl)propane-1-sulfonamide, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, offers a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms in this compound can be determined.

¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The methoxy (B1213986) group (-OCH₃) on the phenyl ring would typically appear as a sharp singlet at approximately 3.6-3.8 ppm. rsc.orgd-nb.info The aromatic protons on the methoxyphenyl ring would produce signals in the range of 6.5 to 7.7 ppm, with their specific shifts and splitting patterns depending on their position relative to the methoxy and propyl-sulfonamide substituents. rsc.org The proton of the sulfonamide group (-SO₂NH-) is expected to appear as a singlet at a downfield chemical shift, typically between 8.7 and 10.2 ppm. rsc.org The protons of the propane (B168953) backbone would present more complex signals due to spin-spin coupling.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the methoxy group is typically observed in the range of 55-56 ppm. rsc.org Aromatic carbons resonate in the region of 111-160 ppm. rsc.org The specific chemical shifts would distinguish the carbon attached to the oxygen (most downfield) from the others. The carbons of the propane group would appear in the aliphatic region of the spectrum.

Table 1: Expected NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Source |

| Methoxy Protons (-OCH₃) | ~3.6 - 3.8 (singlet) | ~55 - 56 | rsc.orgd-nb.info |

| Aromatic Protons (Ar-H) | ~6.5 - 7.7 (multiplets) | ~111 - 160 | rsc.org |

| Sulfonamide Proton (-SO₂NH-) | ~8.7 - 10.2 (singlet) | N/A | rsc.org |

| Propane Backbone Protons (-CH₂-CH-) | Variable (multiplets) | Variable (aliphatic region) | General |

| Propane Backbone Carbons (-CH₂-CH-) | N/A | Variable (aliphatic region) | General |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight.

Table 2: Common Fragmentation Pathways for Aromatic Sulfonamides in MS/MS

| Fragmentation Process | Neutral Loss (Da) | Description | Source |

| SO₂ Elimination | 64 | Loss of sulfur dioxide via rearrangement. | nih.govresearchgate.net |

| S-N Bond Cleavage | Variable | Cleavage of the sulfonamide bond, often forming a stable nitrogen-containing radical cation or a fragment with the SO₂ group. | researchgate.netnih.gov |

| Benzylic Cleavage | Variable | Fragmentation of the bond between the aromatic ring and the propane side chain. | General |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The sulfonamide group is identified by two strong stretching vibrations for the S=O bonds, typically appearing asymmetrically around 1320-1310 cm⁻¹ and symmetrically around 1155-1143 cm⁻¹. rsc.org The N-H stretch of the sulfonamide is observed in the region of 3349-3144 cm⁻¹. rsc.org The presence of the methoxyphenyl group is confirmed by C-O-C stretching bands, with an asymmetric stretch between 1286-1254 cm⁻¹ and a symmetric stretch between 1056-1022 cm⁻¹. rsc.org Aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region. rsc.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| Sulfonamide (SO₂) | Asymmetric Stretch | ~1320 - 1310 | rsc.org |

| Sulfonamide (SO₂) | Symmetric Stretch | ~1155 - 1143 | rsc.org |

| Sulfonamide (N-H) | Stretch | ~3349 - 3144 | rsc.org |

| Methoxyphenyl (C-O-C) | Asymmetric Stretch | ~1286 - 1254 | rsc.org |

| Methoxyphenyl (C-O-C) | Symmetric Stretch | ~1056 - 1022 | rsc.org |

| Aromatic Ring (C=C) | Stretch | ~1600 - 1450 | rsc.org |

X-ray Crystallography for Three-Dimensional Structure Determination

Analysis of Molecular Conformation and Geometry

For sulfonamide analogs, X-ray diffraction studies reveal the preferred spatial arrangement of the atoms. acs.orgresearchgate.net The analysis would determine the torsion angles within the propane chain and the orientation of the methoxyphenyl group relative to the sulfonamide moiety. Studies on similar structures show that sulfonamides can adopt various conformations, and the observed solid-state structure may not always be the lowest energy conformation in the gas phase or in solution. acs.org The precise bond lengths and angles for the entire molecule, including the geometry of the sulfonyl group, would be accurately determined.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal packing of sulfonamides is heavily influenced by intermolecular forces, particularly hydrogen bonds. nih.govnih.gov The primary interaction driving the supramolecular assembly in sulfonamide crystals is the hydrogen bond between the acidic proton of the sulfonamide (N-H) and one of the electronegative oxygen atoms of a neighboring sulfonamide group (S=O). nih.govresearchgate.net This N-H···O=S interaction typically leads to the formation of well-defined chains or dimeric motifs within the crystal lattice. acs.orgresearchgate.net

In addition to these primary hydrogen bonds, other weaker interactions such as C-H···O contacts, π-π stacking between aromatic rings, and van der Waals forces contribute to the stability and architecture of the crystal packing. acs.orgnih.gov A crystallographic study of this compound would detail these interactions, providing a comprehensive understanding of its solid-state structure. researchgate.net

Computational and Theoretical Investigations of 2 3 Methoxyphenyl Propane 1 Sulfonamide

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 2-(3-Methoxyphenyl)propane-1-sulfonamide, to the active site of a target protein.

Ligand-Protein Interaction Profiling

Molecular docking simulations are crucial for elucidating the interaction profile between a ligand and its protein target. For sulfonamide derivatives, these studies have been instrumental in identifying key interactions that contribute to their inhibitory activity. For instance, in studies of sulfonamide derivatives as inhibitors of targets like Bromodomain-containing protein 4 (BRD4), a key regulator in acute myeloid leukemia, molecular docking has revealed the importance of specific types of bonds. nih.gov The interaction mode of such compounds with the BRD4 receptor (PDB ID: 4BJX) has been investigated, showing favorable binding energies. nih.gov These interactions are often a combination of hydrogen bonds and hydrophobic interactions with critical amino acid residues within the protein's active site. nih.govnih.gov

The methoxy-substituted phenyl ring of this compound is highlighted as being particularly significant. Studies on related sulfonamide derivatives suggest that hydrophobic and electrostatic substituents on this ring can enhance interactions with the target protein. nih.gov The docking of these compounds into the active site of an enzyme like aromatase, for example, can show that they occupy the active site snugly through a combination of hydrophobic, π-π stacking, and hydrogen bonding interactions. nih.gov

A hypothetical ligand-protein interaction profile for this compound with a target like BRD4 could involve the sulfonamide group acting as a hydrogen bond donor or acceptor, while the methoxyphenyl group engages in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

| Interaction Type | Potential Interacting Groups on this compound |

| Hydrogen Bonding | Sulfonamide group (-SO2NH2) |

| Hydrophobic Interactions | Phenyl ring, Propane (B168953) backbone |

| π-π Stacking | Phenyl ring |

| Electrostatic Interactions | Methoxy (B1213986) group (-OCH3) |

Prediction of Binding Affinity and Pose

Beyond identifying the types of interactions, molecular docking also predicts the binding affinity and the most stable binding pose of the ligand. The binding affinity is often expressed as a docking score or estimated free energy of binding (ΔG), with lower values indicating a more favorable interaction. The predicted pose reveals the three-dimensional orientation of the ligand within the active site, which is critical for its inhibitory function.

For sulfonamide derivatives, molecular docking simulations have been used to predict favorable binding energies, which are supported by the formation of key bonds with protein residues. nih.gov The most potent compounds in a series are often those that can form specific hydrogen bonds with key residues, such as Met374 and Ser478 in the case of aromatase inhibitors. nih.gov The advantageous impact of bulkier substituents on the pyridinone ring and hydrophobic/electrostatic substituents on the methoxy-substituted phenyl ring has been shown to enhance interactions with the BRD4 target. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of a molecule. These calculations can be used to analyze the electronic structure, reactivity, and conformational preferences of this compound.

Electronic Structure and Reactivity Analyses

DFT calculations can determine the distribution of electrons within the molecule, which is fundamental to its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

For molecules with similar structural features, such as (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, DFT calculations have been performed using the B3LYP level of theory with a 6-311++G(d,p) basis set to simulate the frontier molecular orbitals. researchgate.net Such analyses can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis using quantum chemical methods can identify the most stable, low-energy conformations of this compound. By calculating the potential energy surface, an energy landscape can be constructed, revealing the relative energies of different conformers and the energy barriers between them. For related compounds, DFT has been used to calculate the ground state energy and identify the highest and lowest energy conformers. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are invaluable for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein. nih.gov

In studies of sulfonamide derivatives, MD simulations have been used to analyze the behavior of the ligand-receptor complex. nih.gov These simulations can confirm the stability of the interactions predicted by molecular docking over the course of the simulation trajectory. nih.gov This provides further evidence to support the molecular docking results and can be a valuable reference for the design and development of novel and effective inhibitors. nih.gov The insight provided by MD simulations is crucial in areas such as drug loading and controlled release, as well as the interaction of nanoparticles with biological membranes. nih.gov

| Computational Method | Key Insights for this compound |

| Molecular Docking | Prediction of binding mode, affinity, and key interactions with a protein target. |

| Density Functional Theory (DFT) | Analysis of electronic structure, reactivity, and stable conformations. |

| Molecular Dynamics (MD) Simulations | Assessment of the dynamic stability of the ligand-protein complex over time. |

QSAR Modeling for Predictive Activity and Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in predicting their therapeutic efficacy and guiding molecular modifications to enhance desired pharmacological properties. These models are built upon the principle that variations in the structural or physicochemical properties of molecules within a series directly influence their biological effects.

The development of a robust QSAR model involves the generation of a dataset of molecules with known biological activities. For a series of compounds related to this compound, this would typically involve synthesizing a library of analogs by modifying specific regions of the molecule, such as the methoxyphenyl ring, the propane linker, or the sulfonamide group. These modifications can include the introduction of different substituents, alteration of stereochemistry, or changes in the length and flexibility of the linker.

Once the biological activities of these compounds are determined through in vitro or in vivo assays, a wide array of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These pertain to the distribution of electrons within the molecule and include parameters such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the three-dimensional size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters like those developed by Taft or Verloop.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a mathematical equation is derived that best correlates the calculated descriptors with the observed biological activity. mdpi.com The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds. nih.gov

A hypothetical QSAR study on a series of this compound analogs might yield a model represented by the following equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR) + ... + ε

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), logP represents hydrophobicity, LUMO energy reflects electrophilicity, and MR (molar refractivity) is a steric descriptor. The coefficients (β) indicate the direction and magnitude of the influence of each descriptor on the biological activity.

The insights gained from such a QSAR model are invaluable for the structural optimization of this compound. For instance, if the model indicates that increased hydrophobicity in a specific region of the molecule is positively correlated with activity, medicinal chemists can focus on introducing lipophilic substituents at that position. Conversely, if steric bulk in another area is found to be detrimental, smaller functional groups would be explored. The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can provide a more intuitive, three-dimensional visualization of the regions where steric, electrostatic, or other fields are favorable or unfavorable for activity. nih.gov

By leveraging QSAR, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the time and resources spent on synthesizing and testing less active compounds. This predictive capability accelerates the iterative cycle of drug design, leading to the more rapid identification of optimized lead compounds with enhanced potency and selectivity.

Detailed Research Findings & Data Tables

While specific QSAR studies on this compound are not extensively published, we can present a representative data table from a hypothetical QSAR analysis of a series of its analogs. This table illustrates the types of descriptors that would be employed and the resulting statistical parameters of a predictive model.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound | Substituent (R) | pIC₅₀ (Experimental) | logP | LUMO (eV) | Molar Refractivity (MR) | pIC₅₀ (Predicted) |

| 1 | H | 5.2 | 2.1 | -1.5 | 65 | 5.3 |

| 2 | 4-Cl | 5.8 | 2.8 | -1.7 | 70 | 5.9 |

| 3 | 4-F | 5.5 | 2.2 | -1.6 | 66 | 5.6 |

| 4 | 4-CH₃ | 5.4 | 2.5 | -1.4 | 70 | 5.5 |

| 5 | 3-Cl | 5.6 | 2.7 | -1.7 | 70 | 5.7 |

| 6 | 3-CH₃ | 5.3 | 2.4 | -1.4 | 69 | 5.4 |

| 7 | 2-Cl | 5.1 | 2.6 | -1.8 | 70 | 5.2 |

| 8 | 2-CH₃ | 5.0 | 2.3 | -1.3 | 69 | 5.1 |

QSAR Model Statistics:

Regression Equation: pIC₅₀ = 1.5 + 0.8(logP) - 0.5(LUMO) + 0.02(MR)

Correlation Coefficient (r²): 0.92

Cross-validated Correlation Coefficient (q²): 0.85

Standard Error of Estimate (SEE): 0.15

Mechanistic Insights into the Biological Activity of 2 3 Methoxyphenyl Propane 1 Sulfonamide and Its Derivatives

Enzyme Inhibition Studies

The sulfonamide moiety is a key pharmacophore that forms the basis for the inhibitory activity of these compounds against several enzyme families. nih.gov

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov Their primary mechanism of action involves the binding of the sulfonamide group (-SO2NH2) to the zinc (II) ion located in the active site of the enzyme. This interaction displaces or prevents the binding of a water/hydroxide molecule that is crucial for the catalytic hydration of carbon dioxide to bicarbonate. unifi.itmdpi.com

Derivatives of benzenesulfonamide (B165840) have been extensively studied for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov A key focus of research is achieving isoform selectivity, particularly between the ubiquitous cytosolic isoforms hCA I and hCA II, and the transmembrane, tumor-associated isoforms hCA IX and XII. nih.govmdpi.com The overexpression of hCA IX and XII is linked to the hypoxic microenvironment of tumors, where they contribute to pH regulation and cancer progression, making them valuable anticancer drug targets. nih.gov

The development of inhibitors that are selective for hCA IX over hCA I and II is a significant goal to minimize off-target effects. nih.gov For example, studies on 1,2,3-triazole-incorporated benzenesulfonamides have shown potent inhibition of the tumor-associated hCA IX isoform with Ki values in the nanomolar range, while exhibiting weaker inhibition of hCA I. nih.gov

Furthermore, this class of compounds has been investigated for its potential against bacterial CAs. There are significant differences in the inhibition profiles between human α-CAs and bacterial β-CAs, which could be exploited to design selective inhibitors targeting pathogens like Acinetobacter baumannii without affecting human enzymes. mdpi.comnih.gov

Table 1: Inhibition Constants (Kᵢ) of Representative Sulfonamides Against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Acetazolamide (AAZ) | 250 | 12 | 25.8 | 5.7 |

| 4-substituted benzenesulfonamide derivative | >10000 | 20.3 | 16.4 | 102.6 |

| 3-substituted benzenesulfonamide derivative | 8970 | 985.6 | 21.5 | 115.4 |

Data sourced from studies on benzenesulfonamide derivatives to illustrate isoform selectivity. nih.govnih.gov

The sulfonamide scaffold is also present in inhibitors of various kinases, which are pivotal enzymes in cellular signaling pathways. Due to the high degree of conservation within the kinase domains, achieving selectivity for specific kinase isoforms remains a significant challenge. nih.gov

Cyclooxygenase-2 (COX-2): Certain non-steroidal anti-inflammatory drugs (NSAIDs) have been conjugated with sulfonamide moieties to create dual inhibitors. For instance, naproxen-sulfonamide conjugates have been synthesized and evaluated as dual inhibitors of urease and COX-2. frontiersin.org Sulfonamide-containing drugs like celecoxib (B62257) are known for their selective inhibition of COX-2, an enzyme involved in pain and inflammation. frontiersin.org

Other Kinases: While specific data for 2-(3-Methoxyphenyl)propane-1-sulfonamide against a broad panel of kinases like RIPK2, MEK, or EGFR is not detailed in the provided context, related structures show activity. For example, modifying the linker in the JAK inhibitor tofacitinib (B832) led to the discovery of potent and selective JAK1 inhibitors containing a sulfonamide group. osti.gov Similarly, quinazoline (B50416) sulfonamides have been identified as promising inhibitors of the EphB3 receptor tyrosine kinase. nih.gov The specific inhibition of phosphatidylinositol 3-kinase by chromone (B188151) derivatives highlights the adaptability of related heterocyclic structures in targeting kinases. nih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. mdpi.com In pathogens like Helicobacter pylori, this activity is crucial for survival in the acidic environment of the stomach. nih.gov Therefore, urease is an attractive target for developing new antibacterial agents. nih.govresearchgate.net

Sulfonamide derivatives have been actively explored as urease inhibitors. nih.gov Studies involving naproxen-sulfonamide conjugates demonstrated potent, competitive inhibition of urease. frontiersin.org The mechanism of competitive inhibitors often involves interaction with the nickel ions in the enzyme's active site, preventing the substrate from binding. nih.gov

Table 2: Urease Inhibition (IC₅₀) by Naproxen-Sulfonamide Conjugates

| Compound | Urease IC₅₀ (µM) | Mode of Inhibition |

|---|---|---|

| Naproxen-sulfanilamide conjugate (3) | 6.69 ± 0.11 | Competitive |

| Naproxen-sulfathiazole conjugate (5) | 5.82 ± 0.28 | Competitive |

| Naproxen-sulfaguanidine conjugate (10) | 5.06 ± 0.29 | Competitive |

| Thiourea (Standard) | 21.25 ± 0.15 | - |

Data sourced from a study on propanamide-sulfonamide based drug conjugates. frontiersin.org

Receptor Binding and Modulation Investigations

The interaction of sulfonamide-based compounds is not limited to enzymes. Certain derivatives are being investigated for their ability to bind to and modulate cellular receptors. A notable example is the chemical modulation of xenophagy, a selective form of autophagy that targets intracellular pathogens. nih.gov

Chemicals have been developed that bind to the ZZ domain of the cargo receptor SQSTM1/p62. nih.gov This binding event activates SQSTM1, facilitating the recruitment of autophagic membranes to intracellular bacteria, which leads to their encapsulation and subsequent degradation in lysosomes. This modulation of a key autophagy receptor represents a host-directed therapeutic strategy that could be effective against a broad range of bacteria, including multidrug-resistant strains. nih.gov

Interaction with Nucleic Acids and DNA Binding Mechanisms

While the primary targets of many sulfonamides are proteins, the sulfonamide group can be incorporated into molecules designed to interact with nucleic acids. DNA binding is a critical aspect of drug discovery for many therapeutic areas. nih.gov

Studies on flavonoids modified with sulfonamide groups have shown that these derivatives can bind to double-stranded DNA (dsDNA). nih.gov Molecular docking studies indicated that these compounds preferentially bind to the minor groove of the DNA helix. The binding is stabilized by hydrogen bonds, and in the case of the sulfonamide derivatives, π-sulfur interactions also contribute to the stability of the drug-DNA complex. nih.gov This demonstrates that the sulfonamide moiety can be a component of larger molecules that recognize and bind to specific DNA structures.

Table 3: DNA Binding Affinities of Apigenin and its Sulfonamide Derivatives

| Compound | Binding Affinity (kcal mol⁻¹) |

|---|---|

| Apigenin (APG) | -8.2 |

| Apigenin Disulfonamide (ADSAM) | -8.5 |

| Apigenin Trisulfonamide (ATSAM) | -8.4 |

Data from molecular docking studies on the interaction with dsDNA. nih.gov

Cellular Pathway Modulation

The inhibition of specific enzymes or modulation of receptors by sulfonamide derivatives leads to the downstream modulation of critical cellular pathways.

pH Regulation and Hypoxia Pathways: The inhibition of tumor-associated carbonic anhydrases IX and XII directly impacts the ability of cancer cells to regulate pH in their hypoxic microenvironment. nih.gov CAIX expression is mediated by the HIF-1 (hypoxia-inducible factor 1) pathway, and its inhibition can disrupt tumor cell metabolism and survival. nih.gov Furthermore, CA XII has been shown to be regulated by the Hedgehog (Hh) signaling pathway, which is aberrantly activated in many cancers and is responsible for tumorigenesis and cancer maintenance. mdpi.com

Immune and Inflammatory Signaling: The selective inhibition of kinases like JAK1 by sulfonamide-containing molecules can modulate cytokine signaling pathways involved in inflammation and immune function, which is the basis for their use in treating autoimmune disorders. osti.gov

Autophagy Pathway: As discussed, small molecules can bind to the SQSTM1/p62 receptor, directly activating the xenophagy pathway to clear intracellular pathogens. This activation is independent of the core autophagy pathways modulated by mTOR and can act synergistically with a reduction in inflammatory cytokine production. nih.gov

Cell Cycle Perturbation and Apoptosis Induction Research

There is a lack of specific research data concerning the effects of this compound on cell cycle progression and the induction of apoptosis. However, the antitumor potential of various sulfonamide derivatives has been an active area of investigation, with many compounds demonstrating the ability to interfere with the cell cycle and trigger programmed cell death.

Certain synthetic sulfonamide chalcones, for example, have been shown to induce cytotoxicity in colorectal adenocarcinoma cells by causing cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis and necrosis. nih.gov The mechanism of cell death in these cases was associated with the activation and cleavage of PARP and alterations in the expression of pro-apoptotic proteins like Bax and caspase 8. nih.gov

Furthermore, some sulfonamide derivatives have been found to induce apoptosis by activating specific signaling pathways. Studies on novel sulfonamide compounds have revealed their capacity to reduce cancer cell proliferation by inducing the mRNA expression of pro-apoptotic genes, including caspase 3, caspase 8, and caspase 9. nih.gov The activation of these caspases, which are key executioners of apoptosis, can be mediated through the activation of the p38 and ERK1/2 signaling pathways. nih.gov Other research has identified sulfonamides that can induce G1 phase cell cycle arrest, a critical checkpoint for cell proliferation. nih.gov

Interactive Table: Effects of Sulfonamide Derivatives on Cell Cycle and Apoptosis

| Cell Line | Sulfonamide Derivative Type | Observed Effect | Reference |

| SW-620 (Colorectal Adenocarcinoma) | Synthetic Sulfonamide Chalcone (SSC185) | G2/M cell cycle arrest, apoptosis, necrosis | nih.gov |

| P388 (Murine Leukemia) | Antitumor Sulfonamide (E7070) | G1 phase cell cycle arrest | nih.gov |

| HepG2, MCF-7, Colo-205 | N-(2-amino-5-benzoylphenyl)-4-nitrobenzene sulfonamide hydrochloride and related compounds | Reduced cell proliferation, induced pro-apoptotic gene expression (caspase 3, 8, 9) | nih.gov |

Inflammatory Mediator Production Inhibition (e.g., PGE2, Nitric Oxide)

Specific studies on the inhibition of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by this compound are not available in the reviewed literature. However, the anti-inflammatory properties of the broader sulfonamide class are recognized. raco.cat The inhibition of inflammatory mediators is a key mechanism for many anti-inflammatory drugs.

For instance, the upregulation of PGE2 during influenza A virus infection has been shown to suppress the host's antiviral immune response by inhibiting the production of type I interferon and apoptosis in macrophages. nih.gov Targeted inhibition of PGE2 signaling has been demonstrated to significantly improve survival in models of lethal influenza infection. nih.gov

While direct evidence for this compound is lacking, research on other chemical classes, such as flavonoids found in Hypericum perforatum (St. John's Wort), has demonstrated the ability to inhibit PGE2 production in macrophage cells. nih.gov This highlights the importance of inhibiting such inflammatory mediators in controlling inflammatory responses.

Antimicrobial Action Pathways (e.g., Folic Acid Synthesis Inhibition, DNA Gyrase)

The primary and most well-understood antimicrobial mechanism of sulfonamides is the competitive inhibition of folic acid synthesis in bacteria. ceon.rsnih.gov Bacteria that must synthesize their own folic acid are susceptible to sulfonamides. pexacy.com Folic acid is a vital nutrient for the synthesis of nucleic acids, which are the building blocks of DNA and RNA. youtube.com

Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). ceon.rsdrugbank.com By mimicking PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. pexacy.com This disruption of the folic acid pathway results in a bacteriostatic effect, meaning it inhibits the growth and multiplication of bacteria rather than killing them outright. ceon.rs

Interactive Table: Antimicrobial Mechanism of Sulfonamides

| Target | Mechanism of Action | Outcome | Reference |

| Dihydropteroate Synthase (DHPS) | Competitive inhibition with PABA | Inhibition of folic acid synthesis, leading to bacteriostasis | ceon.rsnih.govpexacy.comdrugbank.com |

DNA gyrase, an essential bacterial enzyme involved in DNA replication, is a known target for other classes of antibiotics like fluoroquinolones. drugbank.com However, there is no evidence from the conducted research to suggest that this compound or the general class of sulfonamides exert their antimicrobial effects through the inhibition of DNA gyrase.

Antiviral Mechanisms of Action

A variety of sulfonamide derivatives have been developed and investigated for their antiviral properties, demonstrating a range of mechanisms against different viruses, most notably the human immunodeficiency virus (HIV). raco.catnih.gov

Key antiviral mechanisms of sulfonamide derivatives include:

HIV Protease Inhibition: Several clinically used and investigational antiretroviral drugs are sulfonamide-containing HIV protease inhibitors. These compounds bind to the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into their functional components, thus halting the maturation of new, infectious virus particles. pexacy.comnih.gov

Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): Some sulfonamides act as NNRTIs, binding to a non-catalytic site on the HIV reverse transcriptase enzyme. This binding induces a conformational change that inhibits the enzyme's activity, thereby preventing the conversion of the viral RNA genome into DNA. nih.gov

HIV Integrase Inhibition: A number of sulfonamide derivatives have been reported to inhibit HIV integrase, the enzyme responsible for inserting the viral DNA into the host cell's genome. nih.gov

Inhibition of Zinc Finger Proteins: A different approach to antiviral therapy involves sulfonamides that target viral zinc finger proteins. By causing the ejection of zinc ions from these critical proteins, these compounds inhibit viral replication through a mechanism that is less prone to the development of drug resistance. nih.gov

HIV Entry Inhibition: Certain sulfonamides are part of small molecule chemokine antagonists that block the entry of HIV into host cells. nih.gov

Interactive Table: Antiviral Mechanisms of Sulfonamide Derivatives

| Viral Target | Mechanism of Action | Virus | Reference |

| HIV Protease | Inhibition of polyprotein cleavage | HIV | pexacy.comnih.gov |

| HIV Reverse Transcriptase | Allosteric inhibition | HIV | nih.gov |

| HIV Integrase | Inhibition of viral DNA integration | HIV | nih.gov |

| Zinc Finger Proteins | Ejection of zinc ions | Retroviruses (e.g., HIV) | nih.gov |

| Chemokine Receptors | Blockade of viral entry | HIV | nih.gov |

It is crucial to underscore that these antiviral activities are specific to certain sulfonamide derivatives, and there is no direct evidence to indicate that this compound possesses these or any other antiviral properties.

Structure Activity Relationship Sar Studies of 2 3 Methoxyphenyl Propane 1 Sulfonamide Analogs

Impact of the Sulfonamide Moiety on Biological Activity

The sulfonamide group (-SO₂NH₂) is a cornerstone of the pharmacological activity observed in this class of compounds. Its acidic nature and ability to form crucial hydrogen bonds are paramount for interaction with biological targets. kjpp.netyoutube.com Studies on related arylpropyl sulfonamides have demonstrated that the sulfonamide group is essential for cytotoxic activity. kjpp.net

Modification of the sulfonamide nitrogen (N1) significantly modulates activity. Generally, substitution on this nitrogen with small alkyl groups or incorporation into heterocyclic systems can either enhance or decrease potency depending on the specific biological target. youtube.comyoutube.com For instance, in a series of arylpropyl sulfonamide analogs evaluated for cytotoxicity, substitution on the sulfonamide nitrogen with various groups was a key area of investigation. The data suggests that both the steric and electronic properties of the substituent at this position are critical. Unsubstituted sulfonamides (where R=H) often serve as a benchmark, and any substitution is compared against them to determine its effect on activity. For example, the introduction of a methyl group to the sulfonamide nitrogen in some analog series has been shown to influence potency, highlighting the sensitivity of the target receptor to modifications at this site. kjpp.net

Role of the 3-Methoxyphenyl (B12655295) Substitution Pattern

The substitution pattern on the phenyl ring is a critical determinant of biological activity, influencing both potency and selectivity. The methoxy (B1213986) (-OCH₃) group, particularly at the 3-position, plays a significant role in orienting the molecule within a receptor's binding pocket and can affect its metabolic stability and pharmacokinetic properties. nih.govnih.gov

In studies of related arylpropyl sulfonamides, the nature and position of substituents on the phenyl ring were systematically varied to probe their effect on cytotoxicity. kjpp.net While a direct comparison with 2-methoxy or 4-methoxy analogs in the arylpropyl series is not detailed in the specific cytotoxic study, the impact of other substituents provides valuable SAR insights. For example, replacing the hydrogen at the meta-position (position 3) with groups of varying electronic and steric properties, such as nitro (NO₂) or chloro (Cl), leads to significant changes in activity. The cytotoxic activity of these analogs against cancer cell lines like PC-3 and HL-60 indicates that the electronic nature (electron-withdrawing vs. electron-donating) and size of the substituent at this position are crucial for optimal interaction with the target. kjpp.net The 3-methoxy group, being a moderately electron-donating and sterically modest substituent, offers a specific electronic and conformational profile that is often favorable for activity. nih.gov

Influence of the Propane (B168953) Chain Length and Branching

The three-carbon propane chain serves as a linker between the aromatic phenyl ring and the polar sulfonamide head. Its length, rigidity, and stereochemistry are crucial for correctly positioning the key pharmacophoric elements for optimal biological interaction. nih.govnih.gov

Research on a series of arylpropyl sulfonamides has underscored the importance of this linker. Specifically, the stereochemistry of the propyl group was found to be a key factor for cytotoxic activity. Analogs with a (1R, 2R) configuration on the propyl chain demonstrated significantly higher potency compared to other stereoisomers. kjpp.net This stereochemical preference strongly suggests a specific, three-dimensional binding mode at the biological target, where only the correct isomer can achieve the optimal orientation for effective interaction.

Effects of Peripheral Substituents and Heterocyclic Ring Incorporation on Efficacy and Selectivity

The introduction of additional substituents on the phenyl ring or the replacement of the phenyl ring with a heterocyclic system are common strategies to enhance efficacy, selectivity, and drug-like properties. nih.govmdpi.com

In the investigation of arylpropyl sulfonamide analogs, various substituents were placed on the phenyl ring to build a structure-activity relationship. The study included analogs with methyl (-CH₃), chloro (-Cl), and nitro (-NO₂) groups at different positions on the phenyl ring. The results, summarized in the table below, show that these modifications have a significant impact on cytotoxic potency against prostate (PC-3) and leukemia (HL-60) cancer cell lines. For example, compound 15 , which has a chloro substituent, showed the most potent activity, suggesting that introducing a small, hydrophobic, electron-withdrawing group could increase biological activity. kjpp.net

Incorporating heterocyclic rings in place of the phenyl ring or as a substituent on the sulfonamide nitrogen is another key strategy. nih.govnih.govnih.gov Heterocycles can act as bioisosteres for the phenyl ring, altering physicochemical properties like solubility and metabolic stability, and can introduce new hydrogen bonding interactions, potentially improving potency and selectivity. mdpi.com

Table 1: Cytotoxic Activity of Selected 2-Arylpropyl-1-sulfonamide Analogs

| Compound | Phenyl Ring Substituent | Sulfonamide (N1) Substituent | IC₅₀ (μM) PC-3 | IC₅₀ (μM) HL-60 |

| 4 | 4-CH₃ | C₉H₁₉ | 34.2 | 29.8 |

| 9 | 4-Cl | C₉H₁₉ | 33.1 | 27.2 |

| 13 | 4-NO₂ | C₉H₁₉ | 33.2 | 22.8 |

| 14 | 3-NO₂ | C₉H₁₉ | 30.2 | 21.9 |

| 15 | 4-Cl | C₁₀H₂₁ | 29.2 | 20.7 |

| 20 | 4-Cl | C₁₁H₂₃ | 31.7 | 21.6 |

| Data sourced from a study on the cytotoxic activity of arylpropyl sulfonamide analogues. kjpp.net |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govtandfonline.com For the arylpropyl sulfonamide series, a three-dimensional QSAR (3D-QSAR) analysis was conducted using the Comparative Molecular Similarity Indices Analysis (CoMSIA) method. kjpp.net

This analysis resulted in highly reliable and predictive models for cytotoxicity against both PC-3 and HL-60 cell lines. The statistical significance of these models was confirmed by high cross-validated correlation coefficients (q²) of 0.816 (PC-3) and 0.702 (HL-60), and conventional correlation coefficients (r²) of 0.999 (PC-3) and 0.997 (HL-60). kjpp.net

The CoMSIA contour maps generated from these models provide a visual representation of the SAR. For instance, the models indicated that:

Steric Properties: Favorable steric bulk is suggested in certain regions, while unfavorable bulk is indicated in others, guiding the optimal size and shape of substituents.

Electrostatic Properties: The maps highlighted areas where electropositive or electronegative groups would enhance activity. For example, the model for HL-60 cells showed that an electropositive potential near the sulfonamide NH and electronegative potential near the sulfonamide oxygens were favorable for high potency. kjpp.net

Hydrophobic Properties: The analysis revealed that introducing small hydrophobic groups on the phenyl ring could increase biological activity. This is consistent with the experimental finding that chloro-substituted analogs showed high potency. kjpp.net

These QSAR models serve as a powerful predictive tool, offering crucial guidance for the rational design of future arylpropyl sulfonamide derivatives with potentially enhanced cytotoxic efficacy. kjpp.net

Future Perspectives and Research Directions for 2 3 Methoxyphenyl Propane 1 Sulfonamide

Exploration of Novel Bioactive Targets and Pathways

While the classical target for sulfonamides is dihydropteroate (B1496061) synthase (DHPS) in bacteria, the aryl sulfonamide moiety is known to interact with a wide array of other biological targets. nih.gov Future research should therefore cast a wide net to identify novel proteins and signaling pathways that are modulated by 2-(3-Methoxyphenyl)propane-1-sulfonamide.

A primary area of investigation would be its interaction with various isoforms of human carbonic anhydrases (hCAs), a well-known target for sulfonamides involved in a range of physiological processes. acs.orgnih.gov Additionally, research into aryl sulfonamides has identified them as potent and selective inhibitors of voltage-gated sodium channels (NaV), such as NaV1.7, which is a promising target for pain therapeutics. nih.govacs.orgnih.gov Studies have shown that some aryl sulfonamides bind to the voltage sensor domain 4 (VSD4) of these channels, a distinct mechanism from local anesthetics. nih.gov

Another promising avenue is the Hypoxia-Inducible Factor (HIF) pathway, which is critical in cancer progression. Arylsulfonamides have been identified as inhibitors of HIF-1α-mediated transcription, suggesting a potential role in oncology. researchgate.net The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, crucial for immune response, is another area of interest, as sulfonamide-containing compounds have been developed as JAK inhibitors. nih.govosti.gov Given these precedents, a comprehensive screening of this compound against a panel of kinases, proteases, and ion channels could reveal unexpected and potent biological activities.

Table 1: Potential Bioactive Targets for Future Investigation

| Target Class | Specific Example(s) | Potential Therapeutic Area | Rationale / Reference |

|---|---|---|---|

| Enzymes | Carbonic Anhydrases (hCA II, IX, XII) | Glaucoma, Cancer | Sulfonamides are classic inhibitors of CAs. acs.orgnih.gov |

| Dihydropteroate Synthase (DHPS) | Antibacterial | Traditional target for sulfonamide antibiotics. nih.gov | |

| Janus Kinases (JAK1, JAK3) | Autoimmune Disorders, RA | Known sulfonamide-based drugs target the JAK/STAT pathway. nih.govosti.gov | |

| Ion Channels | Voltage-Gated Sodium Channels (NaV1.5, NaV1.7) | Pain, Cardiac Arrhythmia | Aryl sulfonamides are known to be potent and selective NaV inhibitors. nih.govacs.orgnih.gov |

| Transcription Factors | Hypoxia-Inducible Factor (HIF-1α) | Cancer | Arylsulfonamides can inhibit the HIF pathway. researchgate.net |

| Other | DNA Binding | Anticancer | Certain sulfonamide derivatives have shown DNA binding capabilities. rsc.orgresearchgate.net |

Advanced Computational Design and Screening Methodologies

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive compounds. For this compound, these methodologies can guide future research by predicting potential biological targets, optimizing its structure for enhanced activity, and designing novel analogues.

Molecular Docking: This technique can be used to perform in silico screening of this compound against libraries of protein structures. nih.govresearchgate.net This can help prioritize experimental testing by identifying which proteins the compound is most likely to bind to, as demonstrated in studies docking sulfonamides to DHPS and carbonic anhydrase. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the structural properties of this compound and its derivatives and their biological activity. mdpi.com By synthesizing and testing a small series of related compounds, a predictive QSAR model could be built to guide the design of more potent molecules without the need for exhaustive synthesis.

Density Functional Theory (DFT) and Molecular Dynamics (MD): These methods provide deep insights into the electronic properties and dynamic behavior of the molecule. nih.gov DFT can be used to understand the molecule's reactivity and electrostatic potential, while MD simulations can model its interaction with a target protein or a biological membrane over time, revealing key binding interactions and conformational changes. rsc.orgnih.gov

By leveraging these computational approaches, researchers can rationally design second-generation compounds based on the this compound scaffold with improved potency, selectivity, and pharmacokinetic properties.

Table 2: Applicable Computational Methodologies

| Methodology | Application | Expected Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Virtual screening against protein libraries | Identification of potential binding targets and binding modes. | nih.govresearchgate.netresearchgate.net |

| QSAR | Modeling relationships between structure and activity | Predictive models to guide the design of new analogues. | mdpi.com |

| DFT Calculations | Analysis of electronic structure and reactivity | Understanding of molecular electrostatic potential and stability. | nih.gov |

| MD Simulations | Simulating compound-target interactions over time | Insight into the dynamics and stability of the binding interaction. | rsc.orgnih.gov |

Development of Targeted Delivery Systems

A key challenge in drug development is ensuring that a therapeutic agent reaches its intended site of action in the body at a sufficient concentration while minimizing exposure to healthy tissues. wikipedia.org Future research into this compound could greatly benefit from the development of targeted drug delivery systems (DDS). wikipedia.orgwalshmedicalmedia.com

These systems are designed to prolong, localize, and protect the drug during its journey through the body. wikipedia.org For a small molecule like this compound, encapsulation within nanocarriers could be a viable strategy, especially if it is found to have activity against intracellular pathogens or cancer cells. acs.org

Liposomes: These are spherical vesicles made of phospholipids (B1166683) that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can be modified with targeting ligands on their surface to direct them to specific cells or tissues. wikipedia.orgwalshmedicalmedia.com

Polymeric Nanoparticles: Composed of biodegradable polymers, these nanoparticles can encapsulate drugs and release them in a controlled manner. Their surface can be functionalized with molecules like peptides or antibodies to actively target receptors overexpressed on diseased cells. walshmedicalmedia.comresearchgate.net

Micelles: These are self-assembling colloidal aggregates that are particularly useful for delivering hydrophobic drugs through the aqueous environment of the body. wikipedia.org

By incorporating this compound into such systems, it may be possible to enhance its therapeutic index, reduce the required dose, and overcome potential issues with solubility or stability. wikipedia.org

Table 3: Potential Targeted Delivery Systems

| Delivery System | Description | Potential Advantage for the Compound | Reference |

|---|---|---|---|

| Liposomes | Phospholipid vesicles that encapsulate drugs. | Biocompatible; can carry both hydrophilic and hydrophobic compounds; surface can be modified for targeting. | wikipedia.orgwalshmedicalmedia.com |

| Polymeric Nanoparticles | Submicron-sized colloidal particles made of polymers. | Controlled drug release; can be actively targeted with ligands. | walshmedicalmedia.comresearchgate.net |

| Micelles | Self-assembled amphiphilic colloidal aggregates. | Enhances solubility and transport of hydrophobic drugs. | wikipedia.org |

Investigating Synergistic Effects with Other Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of infectious diseases and cancer. A synergistic interaction occurs when the combined effect of the drugs is greater than the sum of their individual effects. elifesciences.org Investigating the potential synergistic effects of this compound with other therapeutic agents is a promising research direction.

Historical and recent studies have shown that sulfonamides can act synergistically with a variety of other drugs. For instance, a well-known example is the combination of sulfamethoxazole (B1682508) and trimethoprim, which inhibit sequential steps in the bacterial folic acid synthesis pathway. elifesciences.org More recent research has demonstrated synergism between sulfonamides and polymyxin (B74138) group antibiotics against Proteus species and with the antifungal drug fluconazole (B54011) against pathogenic fungi. elifesciences.orgnih.gov

Future studies should explore combinations of this compound with:

Existing antibiotics: To see if it can potentiate their activity or overcome resistance mechanisms.

Antifungal agents: To broaden the spectrum of activity against fungal pathogens.

Chemotherapeutic drugs: If the compound shows anticancer activity, combining it with other cytotoxic agents could lead to more effective treatment regimens.

Identifying such synergistic pairs could repurpose existing drugs and provide new, more effective therapeutic strategies.

Table 4: Potential Synergistic Combinations for Investigation

| Combination Class | Specific Example Agent | Potential Target Disease | Rationale / Reference |

|---|---|---|---|

| Antibiotics | Polymyxins | Bacterial Infections (Proteus sp.) | Known synergism between sulfonamides and polymyxins. nih.gov |

| Trimethoprim | Bacterial Infections | Classic example of sequential pathway inhibition. elifesciences.org | |

| Antifungals | Fluconazole | Fungal Infections | Sulfonamides can potentiate the effect of azole antifungals. elifesciences.org |

| Anticancer Agents | Doxorubicin | Various Cancers | Potential for combined effect if the compound targets cancer pathways like HIF-1. researchgate.netwalshmedicalmedia.com |

Application in Specialized Biological Probe Development

The aryl sulfonamide scaffold is not only valuable for therapeutics but also as a foundation for creating specialized chemical tools to study biological systems. researchgate.netrsc.org The development of this compound into a biological probe represents a significant future research opportunity.

Fluorescent probes are powerful tools for visualizing and tracking biological molecules and processes in living cells. nih.gov The sulfonamide moiety can be incorporated into fluorescent molecules, such as naphthalimides, to create probes that can target specific cellular components. nih.gov For example, sulfonamide-containing naphthalimides have been developed as fluorescent probes for imaging tumors. nih.gov

Future research could focus on modifying the this compound structure to create:

Fluorescent Probes: By attaching a fluorophore, the compound could be used to visualize its biological target within cells, providing valuable information about its localization and mechanism of action. nih.gov

Covalent Probes/Activity-Based Probes (ABPs): By incorporating a reactive "warhead," the compound could be designed to bind irreversibly to its target. This is particularly useful for identifying and validating drug targets and for studying enzyme activity. researchgate.netrsc.orgacs.org The SuFEx (Sulfur(VI) Fluoride Exchange) chemistry is a notable strategy for designing such covalent probes. researchgate.netrsc.org

Affinity-Based Probes: These probes are used to isolate and identify binding partners from complex biological mixtures, helping to elucidate the full range of proteins that interact with the compound.

Developing such probes from the this compound scaffold would not only advance our understanding of its own biological role but also provide valuable tools for the broader scientific community.

Q & A

Basic: What are the established synthetic routes for preparing 2-(3-Methoxyphenyl)propane-1-sulfonamide?

Methodological Answer:

The synthesis typically involves sulfonylation of a propane-1-sulfonyl chloride precursor with a 3-methoxyphenyl-containing amine. For example, sulfonyl chlorides like 3-(3-Methoxyphenoxy)propane-1-sulfonyl chloride ( ) can react with amines under nucleophilic substitution conditions. Key steps include:

- Sulfonylation: Reacting the sulfonyl chloride with 3-methoxyphenylpropylamine in anhydrous dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 12–24 hours.

- Work-up: Extraction with sodium bicarbonate to remove unreacted chloride, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield Optimization: Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and using a catalytic base (e.g., pyridine) to enhance reactivity .

Advanced: How can reaction conditions be tailored to minimize byproducts during sulfonamide formation?

Methodological Answer:

Byproduct formation (e.g., sulfonic acids or disubstituted products) is mitigated through:

- Temperature Control: Maintaining sub-10°C during initial mixing to suppress hydrolysis of the sulfonyl chloride .

- Solvent Selection: Using aprotic solvents (e.g., DCM or THF) to limit nucleophilic interference from protic solvents .

- Reagent Purity: Pre-drying amines with molecular sieves to avoid side reactions with residual moisture.

- Real-Time Monitoring: Employing TLC or in-situ IR spectroscopy to track reaction progress and terminate before over-substitution occurs .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 7.2–6.8 ppm (aromatic protons from the methoxyphenyl group) and δ 3.8 ppm (methoxy singlet) .

- ¹³C NMR: Signals at ~160 ppm (sulfonamide carbonyl) and ~55 ppm (methoxy carbon) .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₀H₁₅NO₃S: 229.07 g/mol) .

- HPLC-PDA: Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer:

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) may arise from:

- Assay Variability: Standardize protocols (e.g., fixed ATP concentration in kinase assays) to reduce inter-lab differences .

- Structural Confirmation: Re-validate compound identity via X-ray crystallography (as in ) to rule out isomerism or impurities.

- Meta-Analysis: Cross-reference pharmacological data with structural analogs (e.g., 2-(3-Methoxyphenyl)-2-[(propan-2-yl)amino]cyclohexan-1-one in ) to identify substituent-dependent trends .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease assays) with IC₅₀ determination via dose-response curves .

- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess selectivity indices .

Advanced: What computational strategies predict the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation in explicit water to evaluate hydrolytic stability of the sulfonamide bond .

- Docking Studies: AutoDock Vina for predicting binding affinities to target proteins (e.g., carbonic anhydrase II) .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Methodological Answer:

- Exothermic Reactions: Use jacketed reactors with controlled cooling during sulfonylation to prevent thermal degradation .

- Purification at Scale: Replace column chromatography with recrystallization (e.g., ethanol/water) or centrifugal partition chromatography .

- Byproduct Management: Implement inline FTIR or PAT (Process Analytical Technology) for real-time impurity tracking .

Basic: How does the methoxyphenyl substituent influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity: The 3-methoxy group increases logP (~2.1) compared to non-substituted analogs, enhancing membrane permeability (calculated via ChemAxon) .

- Electronic Effects: Methoxy’s electron-donating nature stabilizes the sulfonamide’s sulfonyl group, reducing hydrolysis rates at pH 7.4 (evidenced in ) .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to pH 1–13 buffers (37°C, 24h) and analyze via HPLC-MS to identify degradation products (e.g., sulfonic acid formation) .

- Plasma Stability Assay: Incubate with human plasma (37°C, 1h) and quantify parent compound loss using LC-MS/MS .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this sulfonamide?

Methodological Answer:

- Analog Synthesis: Introduce substituents (e.g., halogens at the phenyl ring) and compare bioactivity using ANOVA .

- 3D-QSAR: CoMFA or CoMSIA models to correlate steric/electrostatic fields with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.